[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride
Overview
Description
[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride is a useful research compound. Its molecular formula is C14H15ClN2O4 and its molecular weight is 310.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share structural similarities with this compound, bind with high affinity to multiple receptors . These receptors could potentially serve as targets for this compound.
Mode of Action
The exact mode of action of [4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride is currently unknown. It’s plausible that it interacts with its targets in a manner similar to other indole derivatives, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that this compound could potentially affect multiple pathways .
Result of Action
Given the biological activities associated with indole derivatives, it’s plausible that this compound could have similar effects .
Biochemical Analysis
Biochemical Properties
[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the binding of the compound to active sites of enzymes, thereby modulating their activity and influencing biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of transcription factors involved in oxidative stress responses, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the magnitude of these effects may vary .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular function and metabolic pathways . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and oxidative stress responses . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in oxidative stress responses and cellular metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of the compound can influence its activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can enhance the compound’s ability to interact with its target biomolecules and exert its effects on cellular processes .
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4.ClH/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12;/h1-4,9-10H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXORXGXCYFQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.